![molecular formula C22H19N5O5S B2446821 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide CAS No. 1223946-78-8](/img/structure/B2446821.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19N5O5S and its molecular weight is 465.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other therapeutic potentials as evidenced by various studies.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzodioxin moiety and a triazolopyrazine unit. The synthesis typically involves multiple steps starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine , which is reacted with various acetamides and sulfonamides to yield the final product. The detailed synthesis process has been documented in several studies highlighting the reaction conditions and yields of various derivatives .
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S |
Molecular Weight | 370.42 g/mol |
Functional Groups | Benzodioxin, Triazole, Sulfanyl |
Physical State | Amorphous solid |
Enzyme Inhibition
Recent studies have investigated the enzyme inhibitory potential of this compound against various targets:
- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. Its IC50 value was reported at approximately 157.31 µM .
- α-Glucosidase : This enzyme is a target for Type 2 Diabetes Mellitus (T2DM) treatment. The compound showed promising results in inhibiting α-glucosidase activity, indicating potential antidiabetic properties .
Antimicrobial Activity
The synthesized derivatives of this compound were screened for antimicrobial activity against a range of bacteria and fungi. Notably:
- Bacterial Strains : The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MIC) depending on the specific derivative tested.
- Fungal Strains : It also showed antifungal properties against Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Case Studies
In one notable study, derivatives of the compound were tested in vitro for their biological activities:
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives containing triazole and benzodioxane moieties have been synthesized and tested against various cancer cell lines. These studies have shown that certain analogues can induce apoptosis in cancer cells and inhibit cell proliferation effectively .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition is critical for the development of anti-inflammatory drugs . The structure's ability to interact with biological targets makes it a candidate for further optimization in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound involves multiple steps including the formation of the benzodioxane core and subsequent functionalization to introduce the triazole and sulfonamide groups. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed for structural confirmation of synthesized compounds .
Step | Description | Reagents Used |
---|---|---|
1 | Synthesis of benzodioxane core | 2-hydroxybenzaldehyde, ethylene glycol |
2 | Formation of triazole ring | 7-(2-methoxyphenyl)-8-oxo-triazole precursor |
3 | Sulfonamide coupling | Sulfonamide derivatives |
In Vitro Testing
In vitro studies have been conducted to assess the biological activity of compounds derived from this compound against various pathogens and cancer cell lines. These studies typically involve cytotoxicity assays and enzyme inhibition tests to evaluate therapeutic potential.
Case Studies
Several case studies highlight the potential of this compound in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). For example:
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S/c1-30-16-5-3-2-4-15(16)26-8-9-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-6-7-17-18(12-14)32-11-10-31-17/h2-9,12H,10-11,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKGMIWRTNNROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。